molecular formula C14H18N4OS2 B14473613 N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea CAS No. 66015-20-1

N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B14473613
CAS No.: 66015-20-1
M. Wt: 322.5 g/mol
InChI Key: SOTZOSFXIWEZJQ-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea: is a complex organic compound that features a thiadiazole ring, a phenylpropyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via nucleophilic substitution reactions, where the thiadiazole ring reacts with a phenylpropyl halide.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with dimethylamine and phosgene to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the urea moiety, potentially leading to the formation of amines.

    Substitution: The phenylpropyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Amines derived from the reduction of the urea moiety.

    Substitution: Halogenated derivatives of the phenylpropyl group.

Scientific Research Applications

N,N’-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenylpropyl group may enhance the compound’s ability to penetrate cell membranes, while the urea moiety can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea: Similar structure but with a phenylethyl group instead of a phenylpropyl group.

    N,N’-Dimethyl-N-{5-[(2-phenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea: Contains a phenylmethyl group instead of a phenylpropyl group.

Uniqueness

The presence of the phenylpropyl group in N,N’-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea provides unique steric and electronic properties, potentially enhancing its biological activity and making it a valuable compound for research and development.

Properties

CAS No.

66015-20-1

Molecular Formula

C14H18N4OS2

Molecular Weight

322.5 g/mol

IUPAC Name

1,3-dimethyl-1-[5-(2-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C14H18N4OS2/c1-10(11-7-5-4-6-8-11)9-20-14-17-16-13(21-14)18(3)12(19)15-2/h4-8,10H,9H2,1-3H3,(H,15,19)

InChI Key

SOTZOSFXIWEZJQ-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=NN=C(S1)N(C)C(=O)NC)C2=CC=CC=C2

Origin of Product

United States

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